molecular formula C12H13N3OS2 B13183809 N-[5-(2-Amino-1,3-thiazol-4-YL)-2-(methylsulfanyl)phenyl]acetamide

N-[5-(2-Amino-1,3-thiazol-4-YL)-2-(methylsulfanyl)phenyl]acetamide

Cat. No.: B13183809
M. Wt: 279.4 g/mol
InChI Key: YJPLTFFVURVCIE-UHFFFAOYSA-N
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Description

N-[5-(2-Amino-1,3-thiazol-4-YL)-2-(methylsulfanyl)phenyl]acetamide is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-Amino-1,3-thiazol-4-YL)-2-(methylsulfanyl)phenyl]acetamide typically involves the reaction of 4-aminoacetophenone with isobenzofuran-1,3-dione in boiling acetic acid to produce 2-(4-acetylphenyl)isoindoline-1,3-dione. This intermediate is then reacted with thiosemicarbazide to afford the desired thiazole derivative .

Industrial Production Methods

Industrial production methods for thiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-Amino-1,3-thiazol-4-YL)-2-(methylsulfanyl)phenyl]acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives .

Scientific Research Applications

N-[5-(2-Amino-1,3-thiazol-4-YL)-2-(methylsulfanyl)phenyl]acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(2-Amino-1,3-thiazol-4-YL)-2-(methylsulfanyl)phenyl]acetamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycine: An antineoplastic drug.

    Tiazofurin: An antineoplastic drug.

Uniqueness

N-[5-(2-Amino-1,3-thiazol-4-YL)-2-(methylsulfanyl)phenyl]acetamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives .

Properties

Molecular Formula

C12H13N3OS2

Molecular Weight

279.4 g/mol

IUPAC Name

N-[5-(2-amino-1,3-thiazol-4-yl)-2-methylsulfanylphenyl]acetamide

InChI

InChI=1S/C12H13N3OS2/c1-7(16)14-9-5-8(3-4-11(9)17-2)10-6-18-12(13)15-10/h3-6H,1-2H3,(H2,13,15)(H,14,16)

InChI Key

YJPLTFFVURVCIE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)C2=CSC(=N2)N)SC

Origin of Product

United States

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